molecular formula C11H9FN2O B13677260 2-(2-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde

2-(2-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13677260
M. Wt: 204.20 g/mol
InChI Key: STMZNHJZAGOXLW-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an imidazole ring with an aldehyde functional group. The unique structural features of this compound make it a valuable entity in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring followed by the introduction of the fluorine and methyl substituents on the phenyl ring. The final step involves the formylation of the imidazole ring to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The purification process often involves techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: 2-(2-Fluoro-5-methylphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(2-Fluoro-5-methylphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde is largely dependent on its interaction with specific molecular targets. The presence of the imidazole ring allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    2-(2-Fluoro-5-methylphenyl)-1H-imidazole: Lacks the aldehyde group, which may result in different reactivity and applications.

    2-(2-Chloro-5-methylphenyl)-1H-imidazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its chemical properties and biological activity.

    2-(2-Fluoro-5-methylphenyl)-1H-imidazole-4-carbaldehyde: The position of the aldehyde group is different, which can influence its reactivity and interactions.

Uniqueness: The unique combination of the fluorine atom, methyl group, and aldehyde functional group in 2-(2-Fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-(2-fluoro-5-methylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-7-2-3-10(12)9(4-7)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14)

InChI Key

STMZNHJZAGOXLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=NC=C(N2)C=O

Origin of Product

United States

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